AM3102

Description

Properties

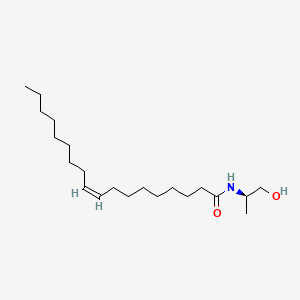

IUPAC Name |

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVYNYWIRWMRHH-JPMGXVIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016487 | |

| Record name | AM-3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213182-22-0 | |

| Record name | AM-3102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-3102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Function of Nizubaglustat (AZ-3102): A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Dual-Inhibitor for Lysosomal Storage Disorders

Nizubaglustat, also known as AZ-3102, is an investigational, orally available, and brain-penetrant small molecule designed as a potential disease-modifying therapy for certain lysosomal storage disorders.[1] Developed by Azafaros B.V., this azasugar compound is engineered to address the underlying pathophysiology of diseases such as GM1 and GM2 gangliosidoses (including Tay-Sachs and Sandhoff diseases) and Niemann-Pick disease type C (NPC).[1] Its core function lies in a unique dual mechanism of action, targeting two key enzymes involved in glycosphingolipid metabolism.[1][2]

Mechanism of Action: Dual Inhibition of GCS and GBA2

Nizubaglustat functions as a potent, selective dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) .[2][3] This dual-pronged approach, a form of substrate reduction therapy, aims to reduce the rate of biosynthesis of glycosphingolipids while simultaneously preventing the formation of harmful catabolites, thereby mitigating the accumulation of toxic lipids in the central nervous system and other tissues.[2]

-

Inhibition of Glucosylceramide Synthase (GCS): GCS is the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, nizubaglustat reduces the overall production of GlcCer and its downstream derivatives, including the GM1 and GM2 gangliosides that accumulate to toxic levels in the target diseases.[4]

-

Inhibition of Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a distinct enzyme from the lysosomal glucocerebrosidase (GBA1) and is involved in the hydrolysis of GlcCer outside of the lysosome. In the context of lysosomal dysfunction, GBA2 activity can contribute to the generation of cytotoxic metabolites. By inhibiting GBA2, nizubaglustat prevents this alternative catabolic pathway, which is believed to play a role in the neuropathology of these disorders.[5]

The combined inhibition of both GCS and GBA2 is a novel therapeutic strategy intended to provide a more comprehensive reduction of harmful glycosphingolipids than targeting either enzyme alone.

Signaling Pathway and Metabolic Impact

The therapeutic action of nizubaglustat is centered on modulating the glycosphingolipid metabolic pathway. In GM2 gangliosidosis, a deficiency in the enzyme β-hexosaminidase A leads to the accumulation of GM2 ganglioside. Nizubaglustat intervenes upstream in the synthesis pathway.

Quantitative Data

In Vitro Enzyme Inhibition

Nizubaglustat demonstrates potent inhibition of its target enzymes, GCS and GBA2, with high selectivity over the lysosomal enzyme GBA1.

| Target Enzyme | IC50 Value (nM) |

| Glucosylceramide Synthase (GCS) | 25 |

| Non-lysosomal Glucosylceramidase (GBA2) | 0.08 |

| Acid Glucosylceramidase (GBA1) | 200 |

| Data sourced from ProbeChem.[6] |

Phase 1 Clinical Trial Pharmacodynamics

In a first-in-human study involving healthy adult volunteers, multiple doses of nizubaglustat resulted in a significant and sustained reduction of key glycosphingolipid biomarkers in plasma, demonstrating target engagement.

| Biomarker | Median Decrease from Baseline |

| Glucosylceramide (GlcCer) | 70% |

| Lactosylceramide (LacCer) | 50% |

| Monosialodihexosylganglioside (GM3) | 48% |

| Data from a multiple ascending dose cohort (9 mg once daily over 14 days).[3][7] |

Phase 1 Clinical Trial Pharmacokinetics

Pharmacokinetic analysis from the single and multiple ascending dose studies in healthy volunteers characterized the absorption, distribution, and elimination of nizubaglustat.

| Parameter | Observation |

| Absorption | Rapidly absorbed after oral administration. |

| Dose Proportionality | Systemic exposure was dose-proportional across single doses of 1, 3, and 9 mg. |

| Steady State | Achieved after three days of once-daily (QD) dosing with minimal accumulation. |

| Elimination | Renal clearance accounted for approximately 15% of total elimination. |

| Data from a first-in-human study in healthy adults.[3][7] |

Experimental Protocols

First-in-Human Phase 1 Clinical Study (NCT04853115)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses (SAD) and multiple ascending doses (MAD) of nizubaglustat in healthy adult volunteers.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, two-part study.

-

Part 1 (SAD): Healthy subjects received single oral doses of nizubaglustat (1, 3, and 9 mg) or a placebo.

-

Part 2 (MAD): Healthy subjects received multiple oral doses of nizubaglustat (9 mg once daily) or a placebo for 14 consecutive days.

-

PK Assessments: Plasma samples were collected at predefined time points to measure concentrations of nizubaglustat and determine key PK parameters.

-

PD Assessments: Plasma concentrations of glycosphingolipid biomarkers (GlcCer, LacCer, GM3) were measured at baseline and at various time points during and after dosing. Cerebrospinal fluid (CSF) was also collected in the MAD part to assess GlcCer levels, providing evidence of central nervous system target engagement.[3][7]

-

Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Notably, the study monitored for gastrointestinal issues like diarrhea, which are common with less selective GCS inhibitors, but no cases were reported with nizubaglustat.[3][7]

Preclinical Efficacy in Sandhoff Disease Mouse Model

Objective: To evaluate the therapeutic potential of nizubaglustat in a mouse model of Sandhoff disease (a severe form of GM2 gangliosidosis).

Methodology:

-

Animal Model: Sandhoff disease mice (Hexb-/-), which have a targeted disruption of the Hexb gene, leading to a deficiency in β-hexosaminidase A and B enzymes and subsequent accumulation of GM2 ganglioside.[8] These mice exhibit a fatal, progressive neurodegenerative disease.[9]

-

Treatment Regimen: Nizubaglustat was administered to the mice. While the precise dosing and administration details are not fully published, company presentations indicate the treatment was effective.

-

Efficacy Endpoints: The primary endpoint was survival. Secondary endpoints included assessments of neuroinflammation and behavioral assessments of activity.[8]

-

Key Findings: Treatment with nizubaglustat was associated with a significant extension of survival and improvements in behavioral activity.[8]

Preclinical Efficacy in Niemann-Pick Type C Mouse Model

Objective: To characterize the effects of nizubaglustat in a mouse model of Niemann-Pick Type C disease.

Methodology:

-

Animal Model: Npc1-/- mice, which have a mutation in the Npc1 gene, leading to abnormal cholesterol and glycosphingolipid accumulation and progressive neurodegeneration, including the loss of cerebellar Purkinje cells.[2][10]

-

Treatment Regimen: Nizubaglustat was administered to the Npc1-/- mice.

-

Efficacy Endpoints: Included behavioral assessments (e.g., tremor levels) and histopathological analysis of the cerebellum to quantify the survival of Purkinje cells.[2]

-

Key Findings: Treatment with nizubaglustat led to a reduction in tremor levels and significantly spared cerebellar Purkinje cells, which are typically depleted in untreated animals.[2] These results provided the basis for the FDA granting Orphan Drug Designation for nizubaglustat in NPC.[2]

Summary and Future Directions

Nizubaglustat (AZ-3102) represents a promising therapeutic candidate for several devastating neurodegenerative lysosomal storage disorders. Its core function as a dual inhibitor of GCS and GBA2 is supported by potent in vitro activity, clear pharmacodynamic effects in a Phase 1 clinical trial, and positive efficacy signals in relevant preclinical animal models. The favorable safety profile observed in healthy volunteers, particularly the lack of gastrointestinal side effects, distinguishes it from other substrate reduction therapies.[3]

Ongoing clinical development, including the Phase 2 RAINBOW study and planned Phase 3 trials, will be critical in establishing the clinical efficacy and safety of nizubaglustat in patient populations.[1] The data gathered to date provide a strong rationale for its continued investigation as a potential life-altering treatment for patients with GM1 and GM2 gangliosidoses and Niemann-Pick disease type C.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-Autonomous Death of Cerebellar Purkinje Neurons with Autophagy in Niemann-Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azafaros.com [azafaros.com]

- 4. Lysosomal storage results in impaired survival but normal neurite outgrowth in dorsal root ganglion neurones from a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nizubaglustat - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Autonomous Death of Cerebellar Purkinje Neurons with Autophagy in Niemann-Pick Type C Disease | PLOS Genetics [journals.plos.org]

AM3102: A Technical Overview of a High-Affinity Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM3102 is identified as a potent, high-affinity agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis. As an analog of oleoylethanolamide (OEA), this compound is designed for enhanced stability against enzymatic hydrolysis, suggesting potential for prolonged in vivo activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the broader context of PPARα signaling, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document supplements known information with data from its parent compound, OEA, and general methodologies for evaluating PPARα agonists.

Introduction to this compound and PPARα

This compound is an analog of oleoylethanolamide (OEA), an endogenous lipid mediator.[1][2] It is characterized as a high-affinity agonist for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARα is a central regulator of genes involved in fatty acid transport and oxidation, lipid metabolism, and inflammation.[3][4][5] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6]

This compound is reported to be resistant to enzymatic hydrolysis, a characteristic that may offer a longer half-life and more persistent in vivo effects compared to endogenous OEA.[1][2] In vivo studies have indicated that this compound can reduce food intake when administered parenterally or orally.[1][2]

PPARα Signaling Pathway

The activation of PPARα by an agonist like this compound initiates a cascade of molecular events that primarily regulate lipid metabolism. The signaling pathway can be summarized as follows:

-

Ligand Binding: this compound, as a PPARα agonist, enters the cell and binds to the ligand-binding domain (LBD) of the PPARα receptor located in the nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein, which promotes its heterodimerization with the retinoid X receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer binds to PPREs on the DNA.

-

Coactivator Recruitment: The activated heterodimer recruits coactivator proteins, which facilitate the initiation of transcription.

-

Target Gene Transcription: The transcriptional machinery is assembled, leading to the expression of PPARα target genes. These genes are primarily involved in fatty acid uptake, β-oxidation, and ketogenesis.[3]

Quantitative Data

Specific quantitative data for this compound, such as EC50, IC50, or binding affinity (Ki/Kd), are not widely available in the public domain. However, to provide a framework for its potential potency, the following table summarizes typical data for the endogenous ligand OEA and other synthetic PPARα agonists.

| Compound | Assay Type | Species | EC50 / Ki | Reference |

| Oleoylethanolamide (OEA) | PPARα Activation | Human | ~120 nM (EC50) | FASEB J (2001) 15, 1742-1748 |

| GW7647 | PPARα Activation | Human | ~1.1 nM (EC50) | J Med Chem (2000) 43, 526-540 |

| Fenofibric Acid | PPARα Activation | Human | ~30 µM (EC50) | Mol Pharmacol (1998) 54, 1006-1012 |

| Wy-14,643 | PPARα Activation | Mouse | ~1.5 µM (EC50) | Mol Pharmacol (1998) 54, 1006-1012 |

Note: The values presented are for reference and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize PPARα agonists like this compound.

In Vitro PPARα Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC50) of this compound in activating human PPARα.

Materials:

-

HEK293T cells (or other suitable host cells)[7]

-

Expression plasmid for a chimeric human PPARα-Gal4 receptor[7]

-

Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene (e.g., pGL4.35)[7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

This compound and a reference agonist (e.g., GW7647)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[7]

-

Transfection: Co-transfect the cells with the PPARα-Gal4 expression plasmid and the Gal4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[7]

-

Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing serial dilutions of this compound or the reference agonist.[7] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Data Analysis: Plot the luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro PPARα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of a compound to the PPARα ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human PPARα LBD.

Materials:

-

Recombinant human PPARα-LBD (e.g., GST-tagged)[8]

-

Fluorescently labeled PPARα ligand (tracer)[8]

-

Terbium-labeled anti-GST antibody (donor fluorophore)[8]

-

This compound and a reference compound

-

Assay buffer

-

384-well plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of the PPARα-LBD, fluorescent tracer, and anti-GST antibody in the assay buffer.

-

Compound Dispensing: Dispense serial dilutions of this compound or the reference compound into the wells of a 384-well plate.

-

Reagent Addition: Add the PPARα-LBD, followed by the fluorescent tracer and the terbium-labeled antibody to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is typically a ratio of the acceptor and donor fluorescence intensities.[8]

-

Data Analysis: Plot the TR-FRET ratio against the log concentration of the compound. The concentration at which the compound displaces 50% of the tracer is the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Food Intake

This experiment evaluates the effect of this compound on feeding behavior in an animal model.

Objective: To assess the anorexic effects of this compound in mice or rats.

Materials:

-

Male C57BL/6 mice (or other appropriate rodent model)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Standard chow diet

-

Metabolic cages with food intake monitoring systems

Protocol:

-

Acclimation: House the animals individually in metabolic cages and acclimate them for several days.

-

Baseline Measurement: Measure baseline food intake for 24-48 hours before the start of the experiment.

-

Compound Administration: Administer this compound or vehicle to the animals at the beginning of the dark cycle (the active feeding period for rodents). Doses can be based on previous studies with OEA (e.g., 5-10 mg/kg, i.p.).[9]

-

Food Intake Monitoring: Continuously monitor food intake for at least 24 hours post-administration.

-

Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Target Gene Expression Analysis

Activation of PPARα by this compound is expected to regulate the expression of specific target genes.

Objective: To confirm that this compound modulates the expression of known PPARα target genes in a relevant cell line (e.g., HepG2 human hepatoma cells) or in vivo in liver tissue.

Key PPARα Target Genes:

-

CPT1A (Carnitine Palmitoyltransferase 1A): Involved in the transport of long-chain fatty acids into the mitochondria for oxidation.[4]

-

ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.[4]

-

CD36 (Cluster of Differentiation 36): A fatty acid translocase involved in the uptake of fatty acids.[10]

-

L-FABP (Liver Fatty Acid Binding Protein): Involved in the intracellular transport of fatty acids.[10]

Protocol (Quantitative Real-Time PCR - qPCR):

-

Cell/Tissue Treatment: Treat HepG2 cells with this compound or vehicle for a specified time (e.g., 24 hours), or collect liver tissue from animals treated with this compound in an in vivo study.

-

RNA Extraction: Isolate total RNA from the cells or tissue using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound is a promising PPARα agonist with enhanced stability, suggesting its potential as a tool for studying PPARα-mediated physiological processes and as a lead compound for the development of therapeutics for metabolic disorders. While specific quantitative data for this compound remains limited in the public domain, the experimental protocols and background information provided in this guide offer a robust framework for its comprehensive evaluation by researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Oleoylethanolamide: a novel potential pharmacological alternative to cannabinoid antagonists for the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AM3102: A Technical Guide on its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It is characterized as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Notably, this compound is designed to be resistant to enzymatic hydrolysis, which enhances its stability and potential for in vivo applications. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanism of action, effects on feeding behavior, and its interaction with cannabinoid receptors. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action: PPARα Agonism

This compound exerts its primary biological effects through the activation of PPARα. As a high-affinity agonist, this compound binds to PPARα, leading to a conformational change in the receptor. This activation promotes the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.

The downstream effects of PPARα activation by this compound are multifaceted and include:

-

Increased Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.

-

Regulation of Lipid Transport and Uptake: Modulation of genes responsible for transporting fatty acids across cell membranes.

-

Anti-inflammatory Effects: PPARα activation can trans-repress the activity of pro-inflammatory transcription factors such as NF-κB.

Signaling Pathway of this compound via PPARα Activation

Quantitative Data

Table 1: Summary of this compound Pharmacological Profile

| Parameter | Receptor/Target | Value | Remarks |

| Binding Affinity | |||

| Ki / Kd | PPARα | Data not available | Described as a high-affinity agonist. |

| Ki | Cannabinoid Receptor 1 (CB1) | Weak affinity | |

| Ki | Cannabinoid Receptor 2 (CB2) | Weak affinity | |

| Functional Activity | |||

| EC50 | PPARα Activation | Data not available | Potent activator. |

| In Vivo Effects | |||

| Food Intake | - | Reduction | Persistent reduction observed. |

| Physicochemical Properties | |||

| Chemical Formula | - | C21H41NO2 | |

| CAS Number | - | 213182-22-0 | |

| Enzymatic Stability | - | High | Resistant to hydrolysis. |

In Vivo Effects: Regulation of Food Intake

A significant biological effect of this compound is the reduction of food intake. This anorexigenic effect is consistent with the known role of PPARα activation in promoting satiety. The activation of PPARα in the small intestine is thought to be a key mechanism, leading to the production of signals that are relayed to the brain to induce a feeling of fullness. Due to its resistance to enzymatic degradation, this compound is reported to cause a persistent reduction in feeding when administered in vivo, either parenterally or orally. However, specific dose-response data from these studies are not publicly available.

Interaction with Cannabinoid Receptors

This compound demonstrates weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This is a crucial distinction from its parent compound, OEA, which is also known not to bind to cannabinoid receptors, unlike the structurally related endocannabinoid anandamide. The low affinity for CB1 and CB2 receptors indicates that the biological effects of this compound are unlikely to be mediated through the endocannabinoid system, further supporting PPARα as its primary target.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard assays used to characterize compounds with similar mechanisms of action can be adapted.

PPARα Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Workflow:

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a multi-well plate.

-

Transfection: Co-transfect the cells with a plasmid encoding the human or rodent PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

-

Treatment: After allowing for protein expression, treat the cells with varying concentrations of this compound or a reference PPARα agonist.

-

Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Add the appropriate luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the control luciferase signal. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity of a compound for CB1 and CB2 receptors.

Workflow:

AM3102 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102, also known as KDS-5104, is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous lipid mediator involved in the regulation of satiety and energy metabolism. This compound has garnered significant interest in the field of metabolic research due to its potent and selective agonism of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that governs lipid and glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: PPARα Activation

This compound exerts its primary metabolic effects by binding to and activating PPARα.[1] PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation and transport.

The metabolic stability of this compound, being resistant to enzymatic hydrolysis, provides a significant advantage over its endogenous counterpart, OEA, allowing for a more sustained activation of PPARα in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| PPARα Activation (EC50) | 100 nM | Not specified in abstract | [1] |

| CB1 Receptor Affinity (Ki) | 33 µM | Not specified in abstract | [1] |

| CB2 Receptor Affinity (Ki) | 26 µM | Not specified in abstract | [1] |

Table 2: In Vivo Efficacy of this compound in Rodents

| Parameter | Value | Species | Route of Administration | Reference |

| Prolongation of Feeding Latency (ED50) | 2.4 mg/kg | Rodents | Not specified in abstract | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from published literature.

PPARα Activation Reporter Gene Assay

This assay is designed to quantify the ability of this compound to activate the PPARα receptor in a cellular context.

a. Cell Culture and Transfection:

-

Cell Line: A suitable mammalian cell line that does not endogenously express high levels of PPARα, such as HeLa or HEK293 cells, is typically used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are transiently co-transfected with three plasmids:

-

A PPARα expression vector (e.g., pCMX-hPPARα).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs (e.g., pPPRE-luc).

-

A control plasmid expressing β-galactosidase (e.g., pCMV-β-gal) to normalize for transfection efficiency.

-

Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's instructions.

-

b. Compound Treatment:

-

24 hours post-transfection, the medium is replaced with DMEM containing 1% charcoal-stripped FBS to reduce the influence of endogenous PPARα ligands.

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cells at various concentrations. A vehicle control is also included.

-

Cells are incubated with the compound for 24 hours.

c. Luciferase and β-Galactosidase Assays:

-

Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.

-

β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.

d. Data Analysis:

-

The normalized luciferase activity is plotted against the concentration of this compound.

-

The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vivo Rodent Feeding Behavior Study

This protocol outlines a typical experiment to assess the anorexiant effects of this compound in rodents.

a. Animals:

-

Species and Strain: Male Wistar rats or C57BL/6 mice are commonly used.

-

Housing: Animals are individually housed in cages equipped with automated food and water dispensers that can monitor intake. They are maintained on a 12-hour light/dark cycle.

-

Acclimation: Animals are acclimated to the experimental conditions for at least one week before the study begins.

b. Compound Administration:

-

Formulation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as a mixture of saline, polyethylene (B3416737) glycol, and Tween 80. For oral gavage, it can be formulated in a solution like 0.5% carboxymethylcellulose.

-

Dosing: Animals are fasted for a short period (e.g., 4-6 hours) before compound administration to standardize hunger levels. This compound is administered at various doses, and a vehicle control group is included.

c. Measurement of Food Intake and Body Weight:

-

Immediately after administration, animals are provided with pre-weighed food.

-

Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Spillage should be accounted for.

-

Body weight is measured daily throughout the study.

d. Data Analysis:

-

Cumulative food intake and changes in body weight are calculated for each group.

-

The ED50 for the reduction in food intake or the prolongation of feeding latency (the time to initiate the first meal) is determined by plotting the effect against the dose.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control.

Signaling Pathways and Experimental Workflows

This compound-PPARα Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound.

Caption: this compound activates PPARα, leading to gene transcription and metabolic effects.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for assessing the in vivo metabolic effects of this compound in rodents.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of PPARα in metabolic regulation. Its enhanced stability compared to endogenous OEA makes it a robust compound for both in vitro and in vivo studies. While current data strongly support its anorexiant and PPARα-activating properties, further research is warranted in several areas. A comprehensive pharmacokinetic profiling, including parameters such as Cmax, Tmax, AUC, and half-life, would be highly beneficial for optimizing dosing regimens in future studies. Additionally, transcriptomic analyses of tissues from this compound-treated animals would provide a deeper understanding of the specific downstream gene networks regulated by this compound. Such studies will further elucidate the therapeutic potential of targeting the OEA-PPARα signaling axis for the management of metabolic disorders.

References

An In-depth Technical Guide to the Study of Ghrelin Receptor Modulators and Feeding Behavior

Introduction

The intricate regulation of feeding behavior is a critical area of research in the pursuit of therapies for metabolic disorders such as obesity and cachexia. A key player in this regulatory network is the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] As the endogenous receptor for the orexigenic hormone ghrelin, GHS-R1a represents a promising therapeutic target for modulating appetite and energy balance.[1][4] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and underlying signaling pathways involved in the preclinical assessment of ghrelin receptor modulators on feeding behavior. While this guide focuses on the general principles, it is important to note that a specific compound denoted as "AM3102" did not yield specific public data in the conducted literature search. The protocols and pathways described herein are, however, directly applicable to the preclinical investigation of any novel ghrelin receptor agonist or antagonist.

Data Presentation

Quantitative data from feeding behavior studies should be meticulously organized to allow for clear interpretation and comparison across different experimental groups. The following tables provide templates for presenting typical data collected in such studies.

Table 1: Acute Food Intake (Grams) Following Compound Administration

| Treatment Group | N | 1-hour Post-Dose | 2-hours Post-Dose | 4-hours Post-Dose | 24-hours Post-Dose |

| Vehicle Control | 10 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.5 ± 0.3 | 5.0 ± 0.5 |

| Ghrelin (Agonist) | 10 | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.4 | 6.5 ± 0.6 |

| GHS-R1a Antagonist | 10 | 0.4 ± 0.1 | 0.9 ± 0.2 | 1.8 ± 0.3* | 4.2 ± 0.5 |

| p < 0.05 vs. Vehicle Control |

Table 2: Chronic Body Weight Changes (Grams) During a 28-Day Study

| Treatment Group | N | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |

| Vehicle Control | 10 | 25.0 ± 0.5 | 26.5 ± 0.6 | 28.0 ± 0.7 | 29.5 ± 0.8 | 31.0 ± 0.9 |

| GHS-R1a Antagonist | 10 | 25.2 ± 0.5 | 25.8 ± 0.6 | 26.5 ± 0.7 | 27.2 ± 0.8 | 28.0 ± 0.9 |

| p < 0.05 vs. Vehicle Control |

Table 3: Meal Pattern Analysis Over a 24-Hour Period

| Treatment Group | N | Meal Number | Average Meal Size (g) | Average Meal Duration (min) | Inter-Meal Interval (min) |

| Vehicle Control | 8 | 10 ± 1 | 0.5 ± 0.05 | 5 ± 0.5 | 60 ± 5 |

| GHS-R1a Antagonist | 8 | 8 ± 1 | 0.4 ± 0.04 | 4.5 ± 0.5 | 75 ± 6* |

| p < 0.05 vs. Vehicle Control |

Experimental Protocols

The following are detailed methodologies for key experiments designed to assess the impact of ghrelin receptor modulators on feeding behavior in rodents.

Acute Food Intake Measurement in Fasted Mice

This protocol is designed to assess the short-term effects of a compound on food consumption following a period of fasting, which synchronizes feeding behavior.

-

Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used due to their susceptibility to diet-induced obesity.[5]

-

Housing: Mice should be individually housed to allow for accurate food intake measurement.[6] Cages should be maintained at a standard temperature (e.g., 22°C) and a 12:12 hour light-dark cycle.[6]

-

Habituation: Animals should be habituated to single housing for at least two days prior to the experiment.[7]

-

Fasting: Mice are fasted for 18 hours with free access to water before the experiment.[7] Fasting periods longer than this are generally not recommended due to the stress they impose.[6]

-

Compound Administration: The test compound (e.g., a GHS-R1a antagonist) or vehicle is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Food Presentation and Measurement: Immediately after dosing, pre-weighed food chow is introduced into the cages. Food intake is then measured at several time points, such as 1, 2, 4, 6, and 24 hours post-administration, by weighing the remaining food.[7]

Chronic Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a compound on body weight and food consumption in a model of obesity.

-

Model Induction: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

-

Compound Administration: The test compound or vehicle is administered daily for a specified period (e.g., 28 days).

-

Measurements: Body weight and food intake are recorded daily. Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like DEXA or MRI.

-

Pair-Feeding Arm (Optional): A separate group of DIO mice can be pair-fed the same amount of food consumed by the compound-treated group to determine if the effects on body weight are solely due to reduced food intake or also involve increased energy expenditure.[6]

Meal Pattern Analysis using Automated Feeding Monitors

This experiment provides a detailed characterization of how a compound alters the microstructure of feeding behavior.

-

Apparatus: Specialized cages equipped with automated food intake monitoring systems (e.g., BioDAQ) are used.[8] These systems continuously record the timing and amount of food consumed.

-

Habituation: Mice are habituated to the monitoring cages for at least one week to ensure their behavior is natural and undisturbed.[8]

-

Data Collection: Following compound administration, data on meal patterns are collected continuously for a defined period (e.g., 24 hours).

-

Parameters Analyzed: Key parameters include the number of meals, the size and duration of each meal, and the interval between meals.[8]

Mandatory Visualizations

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding by an agonist like ghrelin, can activate several downstream signaling cascades.[4][9][10] These pathways ultimately lead to the physiological effects of ghrelin, including the stimulation of appetite.

Caption: The ghrelin signaling pathway, initiated by agonist binding to GHS-R1a, leading to appetite stimulation.

Experimental Workflow

The following diagram illustrates a typical workflow for an acute feeding study.

References

- 1. fpwr.org [fpwr.org]

- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin stimulates GH but not food intake in arcuate nucleus ablated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Food intake behavior protocol [protocols.io]

- 8. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Development of AM3102

An important clarification regarding the identity of AM3102: Initial research indicates that "this compound" corresponds to a digitally tunable bandpass filter, an electronic component, and not a pharmaceutical compound. However, it is highly probable that the intended subject of this inquiry is MK-3102 , an investigational medication for Type 2 Diabetes, also known as Omarigliptin . This guide will proceed under the assumption that the user is seeking information about MK-3102 (Omarigliptin).

Introduction to MK-3102 (Omarigliptin)

MK-3102, or Omarigliptin, is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, Omarigliptin works by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar levels. This guide provides a detailed overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MK-3102 (Omarigliptin).

Table 1: Pharmacokinetic Properties of MK-3102 (Omarigliptin)

| Parameter | Value | Species | Reference |

| Tmax (h) | 1-2 | Human | [1][2] |

| Half-life (t1/2, h) | ~100 | Human | [1] |

| Bioavailability (%) | ~80 | Human | [2] |

| Protein Binding (%) | ~95 | Human | [1] |

| Metabolism | Minimal | Human | [2] |

| Excretion | Primarily renal | Human | [1] |

Table 2: Efficacy of MK-3102 (Omarigliptin) in Clinical Trials

| Study | Phase | Treatment Group | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Reference |

| NCT01717313 | III | Omarigliptin 25 mg weekly | -0.79 | -25.2 | [2] |

| NCT01814748 | III | Omarigliptin 25 mg weekly | -0.66 | -19.8 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the development of MK-3102.

DPP-4 Inhibition Assay

The in vitro efficacy of Omarigliptin was determined using a DPP-4 inhibition assay. This experiment measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

-

Recombinant human DPP-4 enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.

-

Various concentrations of Omarigliptin are added to the reaction.

-

The fluorescence of the cleaved substrate is measured over time using a fluorescence plate reader.

-

The IC50 value, representing the concentration of Omarigliptin required to inhibit 50% of DPP-4 activity, is calculated.

Clinical Trial Protocol for Efficacy and Safety Assessment

Clinical trials are essential for evaluating the therapeutic potential of a new drug in humans.

Protocol (Adapted from NCT01717313):

-

Patient Population: Adults with type 2 diabetes mellitus and inadequate glycemic control.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Intervention: Patients receive either 25 mg of Omarigliptin or a placebo once weekly for 24 weeks.

-

Primary Endpoints: Change from baseline in HbA1c and fasting plasma glucose.

-

Secondary Endpoints: Safety and tolerability, including adverse event monitoring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of MK-3102 and a typical workflow for its evaluation.

Caption: Mechanism of action of MK-3102 (Omarigliptin).

Caption: Drug discovery and development workflow for MK-3102.

References

A Technical Guide to Assessing Enzymatic Hydrolysis Resistance

An in-depth analysis of the provided topic, "AM3102 enzymatic hydrolysis resistance," reveals a significant discrepancy. Publicly available information overwhelmingly identifies this compound as an electronic component, specifically a miniature, digitally tunable bandpass filter, and not as a chemical compound or drug candidate that would be subject to enzymatic hydrolysis.[1][2]

Our comprehensive search for scientific literature regarding the enzymatic degradation, metabolism, or plasma stability of a molecule designated this compound did not yield any relevant results in the biomedical or pharmaceutical fields. The search results did, however, provide extensive information on general laboratory procedures for assessing the stability of compounds in plasma and in vitro degradation assays.[3][4][5][6] These methods are standard in drug discovery and development to determine a compound's pharmacokinetic profile.

Additionally, searches on the broader topic of "enzymatic hydrolysis resistance" returned literature focused on substrates like starches, detailing the factors that contribute to their resistance to enzymatic breakdown.[7][8][9] This information, while technically relevant to the concept of enzymatic hydrolysis, is not applicable to a specific synthetic molecule without foundational data on that molecule's structure and biological interactions.

Given the lack of data for a pharmaceutical compound named this compound, this guide will, therefore, pivot to a generalized overview of the principles and methodologies relevant to assessing the enzymatic hydrolysis resistance of a hypothetical small molecule drug candidate. This will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the necessary experimental protocols and data interpretation frameworks.

This guide provides a framework for evaluating the stability of a novel chemical entity against enzymatic hydrolysis, a critical step in drug discovery and development.

Introduction to Enzymatic Hydrolysis in Drug Metabolism

Enzymatic hydrolysis is a major metabolic pathway for many drugs, particularly those containing ester, amide, or carbamate (B1207046) functional groups. This process is primarily mediated by esterases (e.g., carboxylesterases, cholinesterases) and amidases (e.g., FAAH). The rate and extent of hydrolysis can significantly impact a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy and safety. A high susceptibility to enzymatic hydrolysis can lead to rapid clearance and low bioavailability, necessitating molecular modifications to improve stability.

Key Experimental Protocols for Assessing Enzymatic Stability

To evaluate the enzymatic hydrolysis resistance of a compound, a series of in vitro assays are typically performed.

This is a fundamental experiment to assess a compound's stability in a biologically relevant matrix.

Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse).

Methodology:

-

Preparation of Plasma: Freshly collected plasma containing anticoagulants (e.g., heparin, EDTA) is used. It is crucial to handle the plasma carefully to maintain enzyme activity.

-

Compound Incubation: The test compound is incubated with plasma at a specific concentration (typically 1-10 µM) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which precipitates the plasma proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the initial linear phase of the degradation curve.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, including some hydrolases.

Objective: To evaluate the susceptibility of a compound to metabolism by microsomal enzymes.

Methodology:

-

Microsome Preparation: Liver microsomes from different species are commercially available or can be prepared in-house.

-

Incubation Mixture: The test compound is incubated with liver microsomes in a buffer system (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C. The reaction mixture often includes cofactors like NADPH for oxidative metabolism, but for hydrolysis, they may not be necessary unless there is interplay between pathways.

-

Time Points and Quenching: Similar to the plasma stability assay, aliquots are taken at different time points and the reaction is quenched.

-

Analysis: The concentration of the parent compound is determined by LC-MS/MS.

-

Data Analysis: The intrinsic clearance (Clint) and in vitro half-life are calculated.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison across different conditions and species.

Table 1: Example Plasma Stability Data

| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |

| AM-Hypothetical | Human | > 120 | 95.2 |

| AM-Hypothetical | Rat | 45 | 15.8 |

| AM-Hypothetical | Mouse | 22 | 2.1 |

| Control (Stable) | Human | > 120 | 98.5 |

| Control (Unstable) | Human | 10 | < 1 |

Interpretation: The data in Table 1 would suggest that the hypothetical compound is stable in human plasma but is rapidly hydrolyzed in rat and mouse plasma, indicating significant species differences in enzymatic activity.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process.

Caption: Workflow for in vitro plasma stability assay.

Logical Relationship for Stability Assessment

The decision-making process in early drug discovery regarding compound stability can be visualized as follows:

Caption: Decision tree for compound progression based on plasma stability.

References

- 1. This compound Tunable MMIC Filter | Mercury Systems [mrcy.com]

- 2. mrcy.com [mrcy.com]

- 3. Plasma Stability Assay - Enamine [enamine.net]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. researchgate.net [researchgate.net]

The Role of AM3102 in Satiety Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid amide that functions as a potent satiety signal. By acting as a selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this compound is poised to modulate the complex signaling pathways that govern food intake and energy homeostasis. Its resistance to enzymatic hydrolysis suggests a superior pharmacokinetic profile compared to its natural counterpart, making it a promising candidate for the development of anti-obesity therapeutics. This document provides an in-depth overview of the core mechanism of action, supported by quantitative data from preclinical studies on OEA, detailed experimental methodologies, and visual representations of the key signaling and experimental workflows.

Core Mechanism of Action: PPARα-Mediated Satiety Signaling

The primary mechanism through which this compound is expected to induce satiety is via the activation of PPARα, a nuclear receptor highly expressed in the small intestine.

Signaling Pathway:

-

Oral Administration & Intestinal Availability: Following oral administration, this compound, being resistant to hydrolysis, is expected to be more available in the lumen of the small intestine.

-

Enterocyte Uptake & PPARα Activation: this compound is taken up by enterocytes, the absorptive cells of the small intestine. Inside these cells, it binds to and activates PPARα.

-

Gene Expression Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid transport and oxidation, and potentially the modulation of other signaling molecules.

-

Vagal Nerve Signaling: The activation of PPARα in the gut initiates a signaling cascade that is transmitted to the brain primarily via the afferent fibers of the vagus nerve.

-

Hypothalamic Integration: The vagal signals reach the nucleus of the solitary tract (NTS) in the brainstem, which then projects to various hypothalamic nuclei, including the arcuate nucleus (ARC) and the paraventricular nucleus (PVN). This integration of peripheral signals in the hypothalamus leads to a sensation of satiety and a subsequent reduction in food intake.

Figure 1: Proposed signaling pathway of this compound-induced satiety.

Quantitative Data from Preclinical Studies (Based on OEA)

The following tables summarize the dose-dependent effects of OEA on food intake and meal patterns in rodents. It is anticipated that this compound would produce similar or more pronounced effects at equivalent or lower doses.

Table 1: Effect of Oral OEA Administration on Cumulative Food Intake in Rats

| Dose (mg/kg) | Time Point | % Reduction in Food Intake (Mean ± SEM) |

| 10 | 1 hour | 25.3 ± 4.1 |

| 10 | 2 hours | 20.1 ± 3.5 |

| 30 | 1 hour | 42.7 ± 5.2 |

| 30 | 2 hours | 35.8 ± 4.8 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data compiled from representative studies on oral OEA administration in rats.

Table 2: Effect of Intraperitoneal (i.p.) OEA Administration on Meal Parameters in Rats

| Dose (mg/kg) | Latency to First Meal (min, Mean ± SEM) | Size of First Meal (g, Mean ± SEM) |

| 5 | 125.4 ± 15.2 | 1.8 ± 0.2 |

| 10 | 183.7 ± 20.5** | 1.5 ± 0.3 |

| 20 | 245.1 ± 25.8 | 1.2 ± 0.2 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data compiled from representative studies on i.p. OEA administration in rats.

Detailed Experimental Protocols (Based on OEA Studies)

The following protocols are standard methodologies used to assess the effects of OEA on satiety and can be adapted for the evaluation of this compound.

Rodent Food Intake Study

Objective: To determine the dose-dependent effect of this compound on food intake in rats or mice.

Materials:

-

Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)

-

Standard rodent chow

-

This compound

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Oral gavage needles

-

Metabolic cages with automated food intake monitoring systems

Procedure:

-

Acclimation: House animals individually in metabolic cages for at least 3 days to acclimate to the environment and automated feeding system. Maintain a 12:12 hour light-dark cycle.

-

Fasting: Food deprive the animals for 12 hours overnight with free access to water.

-

Dosing: At the beginning of the light cycle, administer this compound or vehicle via oral gavage. A typical dose range to explore for an OEA analog would be 1, 5, 10, and 30 mg/kg.

-

Food Presentation: Immediately after dosing, provide pre-weighed standard chow.

-

Data Collection: Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the automated system or by manual weighing of the remaining food.

-

Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the food intake between different dose groups and the vehicle control.

Figure 2: Workflow for a typical rodent food intake study.

PPARα Activation Assay (in vitro)

Objective: To confirm that this compound activates the PPARα receptor.

Materials:

-

Cell line expressing human or rodent PPARα (e.g., HEK293T or HepG2)

-

Reporter plasmid containing a PPRE driving a luciferase gene

-

Transfection reagent

-

This compound

-

Known PPARα agonist (positive control, e.g., GW7647)

-

Vehicle (e.g., DMSO)

-

Luciferase assay kit

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound, the positive control, or vehicle for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value for this compound.

Figure 3: Workflow for an in vitro PPARα activation assay.

Logical Relationships and Further Research

The satiating effect of this compound is logically dependent on its ability to activate PPARα in the small intestine and the subsequent integrity of the gut-brain axis.

Figure 4: Logical flow of this compound's effect on satiety.

Future research should focus on:

-

Direct Quantification of this compound's Effects: Conducting dose-response studies specifically with this compound to determine its potency and efficacy in reducing food intake and body weight in various preclinical models of obesity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and duration of action.

-

Head-to-Head Comparison with OEA: Performing direct comparative studies between this compound and OEA to quantify the benefits of its enhanced enzymatic stability.

-

Investigation of Central Effects: While the primary action is peripheral, exploring any potential direct effects of this compound on the central nervous system after crossing the blood-brain barrier.

-

Long-term Efficacy and Safety Studies: Evaluating the long-term effects of this compound administration on body weight, metabolic parameters, and overall health in chronic obesity models.

Conclusion

This compound holds significant promise as a therapeutic agent for the management of obesity due to its targeted mechanism of action as a PPARα agonist and its enhanced stability as an OEA analog. The robust preclinical data for OEA provides a strong foundation for the continued development of this compound. The experimental frameworks outlined in this guide offer a clear path for elucidating the specific quantitative effects and detailed pharmacological profile of this promising compound. Further research is warranted to fully characterize its therapeutic potential and advance it towards clinical evaluation.

AM3102: A Potent PPAR-alpha Agonist and its Effects on Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102, also known as KDS-5104, is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism. Due to its resistance to enzymatic hydrolysis, which confers a longer duration of action compared to its natural counterpart, this compound presents a valuable tool for investigating the therapeutic potential of PPAR-alpha activation in metabolic disorders. This technical guide provides a comprehensive overview of the known effects of this compound on lipid metabolism, focusing on its mechanism of action, supported by preclinical data, and detailed experimental methodologies.

Core Mechanism of Action: PPAR-alpha Activation

The primary mechanism through which this compound exerts its effects on lipid metabolism is the activation of PPAR-alpha. PPAR-alpha is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon binding by a ligand like this compound, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-alpha by this compound initiates a cascade of events that collectively lead to a reduction in plasma lipid levels and cellular fat accumulation. These events include:

-

Increased Fatty Acid Uptake and Oxidation: Upregulation of genes encoding for fatty acid transport proteins (e.g., FAT/CD36) and enzymes involved in mitochondrial and peroxisomal beta-oxidation.

-

Reduced Lipogenesis: Downregulation of genes involved in the synthesis of fatty acids and triglycerides.

-

Modulation of Lipoprotein Metabolism: Influencing the expression of genes that regulate the assembly and catabolism of lipoproteins.

Quantitative Data on the Effects of this compound on Lipid Metabolism

Preclinical studies, primarily in rodent models of obesity and metabolic dysregulation, have provided quantitative insights into the effects of this compound. The following tables summarize key findings from a study comparing the effects of oral administration of this compound (KDS-5104) and OEA in high-fat-fed mice.[1]

Table 1: Effects of this compound on Body Weight, Fat Mass, and Food Intake in High-Fat-Fed Mice [1]

| Parameter | Control | This compound (100 mg/kg/day) | % Change vs. Control |

| Final Body Weight (g) | 35.5 ± 0.8 | 33.2 ± 0.7 | -6.5% |

| Epididymal Fat Pad Weight (g) | 1.8 ± 0.1 | 1.4 ± 0.1 | -22.2% |

| Cumulative Food Intake (g/5 weeks) | 92.8 ± 1.5 | 87.0 ± 1.3* | -6.3% |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on the Expression of Key Genes in Lipid Metabolism in High-Fat-Fed Mice [1]

| Gene | Tissue | Fold Change vs. Control |

| FAT/CD36 (Fatty Acid Translocase) | Adipose Tissue | ↓ 0.6 |

| Scd1 (Stearoyl-CoA desaturase-1) | Liver | ↓ 0.5 |

| Fasn (Fatty Acid Synthase) | Liver | ↓ 0.7 |

| Cpt1a (Carnitine palmitoyltransferase 1A) | Intestine | ↑ 1.5 |

Gene expression was measured by RT-qPCR and values represent the fold change in the this compound-treated group relative to the control group.

Signaling Pathways and Experimental Workflows

PPAR-alpha Signaling Pathway

The following diagram illustrates the core signaling pathway activated by this compound.

Experimental Workflow for In Vivo Evaluation of this compound

The diagram below outlines a typical experimental workflow for assessing the effects of this compound on lipid metabolism in a preclinical rodent model.

References

Methodological & Application

AM3102 Is an Electronic Component, Not a Therapeutic Agent

Initial research indicates that AM3102 is not a drug or a compound intended for biological research. It is a miniature, digitally tunable bandpass filter, which is an electronic component used in radio frequency applications[1][2]. Therefore, a biological experimental protocol for this compound in mice does not exist.

To fulfill the detailed requirements of your request for a comprehensive protocol document, the following sections provide a representative, hypothetical example for a fictional anti-cancer compound designated AX3102 . This example is intended for researchers, scientists, and drug development professionals as a template for designing and documenting preclinical in vivo studies.

Application Notes & Protocols: Preclinical Evaluation of AX3102 in a Murine Xenograft Model of Non-Small Cell Lung Cancer

Compound: AX3102 (Hypothetical) Mechanism of Action: A potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. Therapeutic Indication: Non-Small Cell Lung Cancer (NSCLC) with activating BRAF mutations.

Signaling Pathway and Rationale

AX3102 is designed to inhibit the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling cascade. In many cancers, including a subset of NSCLC, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By inhibiting MEK, AX3102 aims to block downstream signaling to ERK and ultimately halt tumor growth.

Caption: AX3102 inhibits the constitutively active MAPK pathway.

Experimental Protocols

Protocol: In Vivo Efficacy in a Human NSCLC Xenograft Mouse Model

This protocol details the evaluation of AX3102's anti-tumor efficacy. Preclinical assessment in animal models, such as mouse xenografts, is a standard strategy for evaluating novel cancer therapeutics[3][4].

-

Animal Model:

-

Species: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu).

-

Sex: Female.

-

Age: 6-8 weeks.

-

Supplier: Envigo or The Jackson Laboratory.

-

Acclimation: Mice are acclimated for a minimum of 7 days upon arrival. Animals are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.

-

-

Cell Culture and Tumor Implantation:

-

Cell Line: A549 (human NSCLC cell line with BRAF V600E mutation).

-

Culture Conditions: Cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Implantation: Harvest A549 cells during the logarithmic growth phase. Prepare a cell suspension of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile Phosphate-Buffered Saline (PBS) and Matrigel®. Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Monitoring and Group Randomization:

-

Tumor Measurement: Monitor tumor growth every 3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

-

Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to treatment groups (n=10 mice per group).

-

-

Compound Formulation and Administration:

-

Vehicle: Prepare a vehicle solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

-

AX3102 Formulation: Prepare suspensions of AX3102 in the vehicle at concentrations required for dosing. Formulations are prepared fresh daily.

-

Dosing: Administer treatments once daily (QD) via oral gavage for 21 consecutive days.

-

Group 1: Vehicle Control (10 mL/kg).

-

Group 2: AX3102 (15 mg/kg).

-

Group 3: AX3102 (30 mg/kg).

-

-

-

Endpoint and Data Collection:

-

Monitoring: Record tumor volume and body weight twice weekly. Observe mice daily for any signs of toxicity or distress.

-

Efficacy Endpoint: The study is terminated when the mean tumor volume in the vehicle control group reaches approximately 2000 mm³.

-

Tissue Collection: At termination, mice are euthanized via CO₂ asphyxiation. Tumors are excised, weighed, and either fixed in 10% neutral buffered formalin for histology or flash-frozen in liquid nitrogen for biomarker analysis.

-

Protocol: Pharmacokinetic (PK) Study in Mice

This protocol is designed to assess the absorption, distribution, metabolism, and excretion (ADME) profile of AX3102.

-

Animal Model:

-

Species: C57BL/6 Mice.

-

Sex: Male.

-

Age: 8-10 weeks.

-

Housing: As described in Protocol 2.1.

-

-

Dosing and Sample Collection:

-

Administration: A single dose of AX3102 (10 mg/kg) is administered via oral gavage.

-

Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect approximately 50 µL of blood from 3 mice per time point via tail vein or saphenous vein into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

-

Bioanalysis and Data Analysis:

-

Sample Analysis: Quantify the concentration of AX3102 in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

PK Parameters: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis with software such as Phoenix WinNonlin®.

-

Data Presentation

Table 1: Anti-Tumor Efficacy of AX3102 in A549 Xenograft Model

| Treatment Group (n=10) | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |

| Vehicle Control | 0 | 1985 ± 210 | - | +4.5 ± 1.2 |

| AX3102 | 15 | 953 ± 155 | 52.0 | -2.1 ± 0.9 |

| AX3102 | 30 | 417 ± 98 | 79.0 | -5.8 ± 1.5 |

Table 2: Key Pharmacokinetic Parameters of AX3102 After Single Oral Dose (10 mg/kg)

| Parameter | Unit | Value ± SD |

| Cmax (Maximum Concentration) | ng/mL | 1250 ± 180 |

| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |

| AUC (0-24h) (Area Under the Curve) | ng·h/mL | 7800 ± 950 |

| t½ (Half-life) | h | 6.5 ± 1.1 |

Experimental Workflow Visualization

Caption: Workflow for the in vivo xenograft efficacy study.

References

- 1. mrcy.com [mrcy.com]

- 2. This compound Tunable MMIC Filter | Mercury Systems [mrcy.com]

- 3. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]

- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with AM3102

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator that regulates feeding, body weight, and lipid metabolism.[1] Like OEA, this compound functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation and inflammation.[1] Notably, this compound is designed to be resistant to enzymatic hydrolysis, offering potentially improved stability and a longer duration of action in vivo compared to its natural counterpart.[1]